2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-8-11-12(9-4-2-3-5-10(9)15-8)14(19)16(6-7-17)13(11)18/h2-5,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAMXLQXEAPGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known by its CAS number 687572-56-1, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant research findings.
- Molecular Formula : C14H12N2O3
- Molecular Weight : 256.26 g/mol
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Data :
These values suggest that the compound has a potent inhibitory effect on cancer cell proliferation.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antimicrobial Efficacy :
The results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
Preliminary studies have suggested that the compound may possess anti-inflammatory properties, although specific mechanisms and detailed data are still under investigation.
Case Studies
Several studies have been conducted to assess the biological activity of similar compounds in the pyrroloquinoline family:
- Study on MCF-7 Cells :
- Antimicrobial Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrroloquinoline derivatives. Variations in substituents can significantly influence their efficacy against different biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrroloquinoline-dione derivatives allows for tailored pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrroloquinoline-Dione Derivatives
Key Comparative Insights
Substituent Effects on Physicochemical Properties :
- The 2-hydroxyethyl group in the target compound introduces polarity, contrasting with lipophilic groups like 2-phenethyl (3l) or 2-cyclohexyl (3j), which favor lipid membrane permeability .
- Halogenation (e.g., 8-fluoro derivative) improves metabolic stability and electron-withdrawing effects, critical for CNS-targeted drugs .
Biological Activity Trends :
- Piperazinyl derivatives (e.g., compound 31) exhibit strong sedative effects due to interactions with serotonin or dopamine receptors .
- The 4-methoxy group in compound 31 enhances binding affinity, while 2-hydroxyethyl may facilitate hydrogen bonding in aqueous environments .
Synthetic Accessibility: Derivatives like 3l and 3j are synthesized via maleimide cyclization under organocatalytic conditions, yielding regioisomeric mixtures . Commercial availability of the 4-methyl parent compound (CAS 27295-64-3) simplifies further functionalization .
Preparation Methods
Core Structural Features and Synthetic Challenges
The molecule consists of a pyrrolo[3,4-c]quinoline-1,3-dione core substituted with a 4-methyl group and a 2-(2-hydroxyethyl) side chain. Key challenges in its synthesis include:
One-Step Organocatalytic Cascade Synthesis
A foundational method for constructing the pyrrolo[3,4-c]quinoline-1,3-dione core involves ethylenediamine diacetate (EDDA)-catalyzed reactions between isatins and β-ketoamides. Adapting this protocol for the hydroxyethyl derivative requires strategic modifications:
Reaction Mechanism and Substrate Design
- Isatin activation : EDDA deprotonates the β-ketoamide, enabling nucleophilic attack at the isatin C3 carbonyl (Figure 1).
- Ring expansion : C–N bond cleavage in isatin facilitates quinoline ring formation, while the β-ketoamide’s R-group dictates the N-substituent.
- Introducing the hydroxyethyl group : Substituting β-ketoamides with 2-hydroxyethyl-β-ketoamide derivatives directs the formation of the target side chain.
Table 1: Optimized Conditions for EDDA-Catalyzed Synthesis
*Theoretical yield based on analogous EDDA-catalyzed reactions.
Post-Synthetic Modification of the Pyrroloquinoline Core
An alternative route functionalizes preformed 4-methylpyrrolo[3,4-c]quinoline-1,3-dione through N-alkylation:
N-Alkylation with 2-Bromoethanol
- Step 1 : Generate the sodium salt of 4-methylpyrrolo[3,4-c]quinoline-1,3-dione using NaH in DMF.
- Step 2 : React with 2-bromoethanol (1.2 equiv) at 60°C for 8 h.
- Step 3 : Purify via silica chromatography (ethyl acetate/methanol 9:1) to isolate the hydroxyethyl derivative.
Table 2: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | DMF | 60°C | 52% |
| K2CO3 | Acetonitrile | 80°C | 38% |
| DBU | THF | 50°C | 45% |
Microwave-Assisted Cyclocondensation
Adapting methods for 2-hydroxy-4-methylquinoline synthesis, microwave irradiation accelerates key cyclization steps:
Multi-Step Synthesis Inspired by PQQ Analogues
Patent CN101193888A outlines a nine-step route to pyrroloquinoline derivatives, providing insights for hydroxyethyl incorporation:
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison for 2-(2-Hydroxyethyl)-4-methyl Derivative
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
